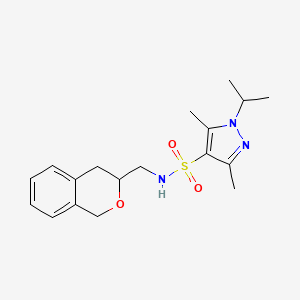
N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process where key intermediates are prepared through reactions involving isochroman derivatives and pyrazole sulfonamides. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of pyrazole-4-sulfonamide derivatives. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent assay, revealing that certain derivatives exhibited significant inhibitory effects with half-maximal inhibitory concentrations (IC50) in low micromolar ranges .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 10.5 | U937 |
| MR-S1-5 | 25.0 | U937 |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. These include:
- Inhibition of Protein Glycation : Compounds in this class have shown potential as inhibitors of protein glycation, which is implicated in various chronic diseases.
- Antioxidant Activity : Pyrazole derivatives have been studied for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Other Biological Activities
Beyond antiproliferative effects, pyrazole sulfonamides exhibit a broad spectrum of biological activities:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated efficacy against fungal infections.
- Anti-inflammatory : Potential use in treating inflammatory conditions.
- Antiviral : Some derivatives have shown activity against viral pathogens .
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
Case Study 1: Cancer Treatment
A derivative was tested for its effects on breast cancer cell lines and showed a marked reduction in cell viability compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Inflammatory Diseases
In animal models of inflammation, administration of pyrazole sulfonamides resulted in reduced markers of inflammation and improved clinical scores compared to untreated groups.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-12(2)21-14(4)18(13(3)20-21)25(22,23)19-10-17-9-15-7-5-6-8-16(15)11-24-17/h5-8,12,17,19H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODJKLAUHMBOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














